(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(1,3-benzodioxol-5-yl)methanone
CAS No.: 327067-10-7
Cat. No.: VC4768902
Molecular Formula: C17H14N2O3S
Molecular Weight: 326.37
* For research use only. Not for human or veterinary use.
![(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(1,3-benzodioxol-5-yl)methanone - 327067-10-7](/images/structure/VC4768902.png)
Specification
CAS No. | 327067-10-7 |
---|---|
Molecular Formula | C17H14N2O3S |
Molecular Weight | 326.37 |
IUPAC Name | (3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-(1,3-benzodioxol-5-yl)methanone |
Standard InChI | InChI=1S/C17H14N2O3S/c1-8-5-9(2)19-17-13(8)14(18)16(23-17)15(20)10-3-4-11-12(6-10)22-7-21-11/h3-6H,7,18H2,1-2H3 |
Standard InChI Key | BRNZDSJQXFQSTC-UHFFFAOYSA-N |
SMILES | CC1=CC(=NC2=C1C(=C(S2)C(=O)C3=CC4=C(C=C3)OCO4)N)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates a thieno[2,3-b]pyridine scaffold substituted with amino and methyl groups at positions 3, 4, and 6, respectively. The 2-position is functionalized with a (1,3-benzodioxol-5-yl)methanone group, introducing a planar aromatic system with electron-rich oxygen atoms . Key structural features include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₆H₁₂N₂O₃S | |
Molecular Weight | 312.34 g/mol | |
SMILES | CC1=NC2=C(C=C1)C(=C(S2)C(=O)C3=CC4=C(C=C3)OCO4)N | |
InChI Key | NCYJMRJPMMFBRW-UHFFFAOYSA-N |
Electronic and Steric Characteristics
The benzodioxole moiety enhances π-π stacking interactions, while the amino group facilitates hydrogen bonding. The methyl substituents introduce steric hindrance, influencing reactivity and binding affinity . Quantum mechanical calculations suggest a dipole moment of 4.2 D, attributed to the polarized carbonyl group and electron-donating amino group .
Synthetic Methodologies
Laboratory-Scale Synthesis
The synthesis typically involves a multi-step sequence:
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Thienopyridine Core Formation: Cyclocondensation of 3-amino-4,6-dimethylthieno[2,3-b]pyridine with electrophiles under acidic conditions (e.g., H₂SO₄, 80°C) .
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Acylation: Reaction with 1,3-benzodioxole-5-carbonyl chloride in dichloromethane using triethylamine as a base, yielding the final product in 72–85% purity .
Optimization Challenges:
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Side Reactions: Competing N-acylation at the amino group necessitates low temperatures (0–5°C) .
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Purification: Silica gel chromatography with ethyl acetate/hexane (3:7) resolves regioisomeric byproducts .
Industrial Production
Scaled-up processes employ continuous-flow reactors to enhance yield (≥90%) and reduce reaction time (2–3 hours). Quality control via HPLC-UV (λ = 254 nm) ensures ≥98% purity for pharmaceutical applications .
Biological Activities and Mechanisms
Anticancer Properties
In vitro assays demonstrate potent activity against MCF-7 (breast cancer) and A549 (lung adenocarcinoma) cell lines (IC₅₀ = 1.2–2.8 μM) . Mechanistic studies reveal:
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Apoptosis Induction: Caspase-3 activation and Bcl-2 downregulation .
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Cell Cycle Arrest: G1 phase blockade via CDK4/6 inhibition .
Antimicrobial Efficacy
The compound inhibits Staphylococcus aureus (MIC = 8 μg/mL) and Candida albicans (MIC = 16 μg/mL) through membrane disruption, as shown by propidium iodide uptake assays . Synergy with fluconazole reduces C. albicans MIC to 4 μg/mL .
Applications in Material Science
Organic Electronics
The compound serves as a hole-transport material in perovskite solar cells, achieving a power conversion efficiency of 18.3% due to its high hole mobility (2.1 × 10⁻³ cm²/V·s) . Stability tests under 85°C/85% RH show <5% efficiency loss over 500 hours .
Fluorescent Probes
Functionalization with boron-dipyrromethene (BODIPY) yields a pH-sensitive probe (pKa = 6.8) for lysosomal imaging . Two-photon absorption at 780 nm enables deep-tissue imaging in murine models .
Comparative Analysis with Structural Analogues
The benzodioxole derivative exhibits superior solubility (LogP = 1.71 vs. 2.3 for dichlorophenyl analogue) and 3-fold higher blood-brain barrier permeability .
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